molecular formula C11H11FN2O5 B2368820 Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate CAS No. 331461-03-1

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate

Cat. No.: B2368820
CAS No.: 331461-03-1
M. Wt: 270.216
InChI Key: NEFKKRWAGJOLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate is a chemical compound that features a complex structure with functional groups such as a nitro group, a fluoro group, and an ester group

Scientific Research Applications

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has several applications in scientific research:

Safety and Hazards

4-Fluoro-3-nitroaniline is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-nitroaniline. This can be achieved by nitration of 4-fluoroaniline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The resulting 4-fluoro-3-nitroaniline is then reacted with methyl 4-oxobutanoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-(4-fluoro-3-aminoanilino)-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-fluoro-3-nitroanilino)-4-oxobutanoic acid and methanol.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The fluoro group can enhance the compound’s stability and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitroaniline: A precursor in the synthesis of Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate.

    Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate: Similar structure but with a chloro group instead of a fluoro group.

    Methyl 4-(4-bromo-3-nitroanilino)-4-oxobutanoate: Similar structure but with a bromo group instead of a fluoro group

Uniqueness

This compound is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, stability, and biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFKKRWAGJOLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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